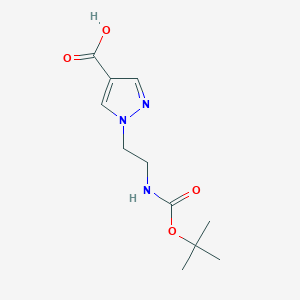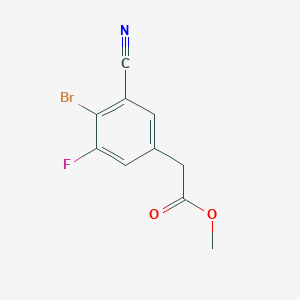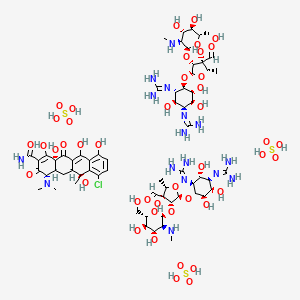
5-Amino-4-fluoro-2,N,N-trimethylbenzamide
Vue d'ensemble
Description
5-Amino-4-fluoro-2,N,N-trimethylbenzamide is a chemical compound with the CAS Number: 1865088-94-3 . It has a molecular weight of 196.22 and its IUPAC name is 5-amino-4-fluoro-N,N,2-trimethylbenzamide . This compound is used in diverse scientific research, including drug discovery and materials science.
Molecular Structure Analysis
The InChI code for 5-Amino-4-fluoro-2,N,N-trimethylbenzamide is 1S/C10H13FN2O/c1-6-4-8(11)9(12)5-7(6)10(14)13(2)3/h4-5H,12H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 196.22 . The country of origin for this compound is CN .Applications De Recherche Scientifique
Fluorescent Detection Applications
- Dual off–on and on–off Fluorescent Detection : A study by Xu et al. (2014) developed two new 2-aminobenzamide structural isomers as fluorescent probes for Cd2+ and Zn2+, demonstrating a transformation from “off–on” to “on–off” molecular switch based on the substitution position at the benzene ring. These isomers showed significant potential for metal ion detection with high specificity (Xu et al., 2014).
Radiopharmaceutical Applications
- Radiosynthesis for Serotonin Receptors : Mertens et al. (1994) discussed the radiosynthesis of a compound with high affinity for 5HT2-receptors, useful in γ-emission tomography for brain studies. This highlights the application in neuroimaging and receptor binding studies (Mertens et al., 1994).
Antitumor Applications
- Synthesis of Antitumor Agents : Li Zhi-yu (2012) described the synthesis of MDV3100, an androgen receptor antagonist, starting from a derivative of 4-amino-2-fluoro-N-methylbenzamide. This showcases the potential of derivatives in developing antitumor drugs (Li Zhi-yu, 2012).
Antimicrobial Applications
- Microwave Induced Synthesis of Antimicrobial Analogs : Desai et al. (2013) synthesized new derivatives with a fluorine atom in the benzoyl group, demonstrating significant antimicrobial activity. This research highlights the use of such compounds in developing antimicrobial agents (Desai et al., 2013).
Neuroimaging Applications
- Serotonin Receptors in Alzheimer's Disease : Kepe et al. (2006) used a molecular imaging probe based on a derivative of 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide to study serotonin 1A receptors in Alzheimer's disease patients. This research is pivotal in understanding the neurodegenerative processes in Alzheimer’s disease (Kepe et al., 2006).
Propriétés
IUPAC Name |
5-amino-4-fluoro-N,N,2-trimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-6-4-8(11)9(12)5-7(6)10(14)13(2)3/h4-5H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSQSPFANSUXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N(C)C)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-fluoro-2,N,N-trimethyl-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1449358.png)
![{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1449359.png)
![1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B1449360.png)
![Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid](/img/structure/B1449362.png)






![1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1449373.png)


![1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1449379.png)